4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, featuring a difluoropiperidinyl and an iodo substituent, contributes to its potential as a therapeutic agent.
Preparation Methods
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodo group: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the difluoropiperidinyl group: This can be accomplished through nucleophilic substitution reactions, where the difluoropiperidinyl moiety is introduced using suitable nucleophiles.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of protein kinases, which are crucial in cellular signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in various cellular processes, including growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt aberrant signaling pathways that are often associated with diseases such as cancer .
Comparison with Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit kinase inhibitory activity but differ in their substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown potential as CDK2 inhibitors and possess different structural features compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C10H10F2IN5 |
---|---|
Molecular Weight |
365.12 g/mol |
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10F2IN5/c11-10(12)2-1-3-18(4-10)9-6-7(13)16-17-8(6)14-5-15-9/h5H,1-4H2,(H,14,15,16,17) |
InChI Key |
WAMHNZPCHOUTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=NNC(=C32)I)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.